molecular formula C13H15N3O2S B11995573 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B11995573
M. Wt: 277.34 g/mol
InChI Key: DRYKMZUIDXENDZ-RIYZIHGNSA-N
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Description

4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-ethoxybenzaldehyde and [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone back to the corresponding hydrazine.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazine precursor.

Scientific Research Applications

4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzaldehyde: A simpler aldehyde derivative with similar aromatic properties.

    [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine: The hydrazine precursor used in the synthesis of the target compound.

    Other Hydrazones: Compounds with similar hydrazone linkages but different substituents.

Uniqueness

4-Ethoxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H15N3O2S/c1-3-18-11-6-4-10(5-7-11)8-14-16-13-15-12(17)9(2)19-13/h4-9H,3H2,1-2H3,(H,15,16,17)/b14-8+

InChI Key

DRYKMZUIDXENDZ-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)C

Origin of Product

United States

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